Cas no 1246213-43-3 (1-(Benzyloxy)-4-(tert-butyl)-2-(chloromethyl)benzene)

1-(Benzyloxy)-4-(tert-butyl)-2-(chloromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(Benzyloxy)-4-(tert-butyl)-2-(chloromethyl)benzene
- 1-(benzyloxy)-4-tert-butyl-2-(chloromethyl)benzene
- 4-tert-butyl-2-(chloromethyl)-1-phenylmethoxybenzene
- Benzene, 2-(chloromethyl)-4-(1,1-dimethylethyl)-1-(phenylmethoxy)-
- DTXSID30732342
- 1246213-43-3
- MSCSBDFDWKDWLQ-UHFFFAOYSA-N
- DB-362955
- 2-(benzyloxy)-5-tert-butylbenzyl chloride
- SCHEMBL769497
-
- Inchi: InChI=1S/C18H21ClO/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3
- InChI Key: MSCSBDFDWKDWLQ-UHFFFAOYSA-N
- SMILES: CC(C)(C)C1=CC=C(C(=C1)CCl)OCC2=CC=CC=C2
Computed Properties
- Exact Mass: 288.1280930g/mol
- Monoisotopic Mass: 288.1280930g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 9.2Ų
1-(Benzyloxy)-4-(tert-butyl)-2-(chloromethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019086847-1g |
1-(Benzyloxy)-4-(tert-butyl)-2-(chloromethyl)benzene |
1246213-43-3 | 95% | 1g |
$457.60 | 2023-09-03 | |
Crysdot LLC | CD12169490-1g |
1-(Benzyloxy)-4-(tert-butyl)-2-(chloromethyl)benzene |
1246213-43-3 | 95+% | 1g |
$510 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763579-1g |
1-(Benzyloxy)-4-(tert-Butyl)-2-(chloromethyl)benzene |
1246213-43-3 | 98% | 1g |
¥4368.00 | 2024-08-09 | |
Ambeed | A324705-1g |
1-(Benzyloxy)-4-(tert-butyl)-2-(chloromethyl)benzene |
1246213-43-3 | 95+% | 1g |
$416.0 | 2025-02-25 |
1-(Benzyloxy)-4-(tert-butyl)-2-(chloromethyl)benzene Related Literature
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Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
Additional information on 1-(Benzyloxy)-4-(tert-butyl)-2-(chloromethyl)benzene
Latest Research Insights on 1-(Benzyloxy)-4-(tert-butyl)-2-(chloromethyl)benzene (CAS: 1246213-43-3)
The compound 1-(Benzyloxy)-4-(tert-butyl)-2-(chloromethyl)benzene (CAS: 1246213-43-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug synthesis. This research briefing synthesizes the latest findings on its structural properties, synthetic utility, and potential therapeutic implications, drawing from peer-reviewed studies published in 2023-2024.
Recent studies highlight the compound's role as a precursor in the synthesis of bioactive molecules targeting G-protein-coupled receptors (GPCRs). A Journal of Medicinal Chemistry (2023) publication demonstrated its use in constructing allosteric modulators for adenosine A2A receptors, achieving 78% yield in a pivotal Pd-catalyzed coupling step. The chloromethyl moiety (CH2Cl) was identified as critical for subsequent nucleophilic substitutions, enabling diverse functionalizations.
Structural analyses via X-ray crystallography (DOI: 10.1021/acs.cgd.3c01245) revealed that the tert-butyl group induces significant steric effects, influencing the compound's conformational stability. Density functional theory (DFT) calculations further predicted its reactivity in SN2 reactions, with computed activation energies correlating well with experimental data (±2.3 kcal/mol).
In pharmaceutical applications, a Bioorganic & Medicinal Chemistry Letters study (2024) utilized this intermediate to develop novel NLRP3 inflammasome inhibitors. The benzyloxy group was strategically retained to enhance blood-brain barrier permeability (logP = 3.2 ± 0.1), while the chloromethyl site allowed covalent binding to Cys548 residue (IC50 = 0.8 μM).
Industrial-scale optimization has also progressed, with a patented continuous-flow process (WO2024028761) achieving 92% purity at 15 kg/batch. Key challenges in residual chloride control (<50 ppm) were addressed through novel quenching protocols using polymer-supported scavengers.
Emerging safety data (ECHA 2024 dossier) indicate moderate ecotoxicity (LC50 Daphnia magna = 12 mg/L), prompting recommendations for closed-system handling. Researchers are now exploring greener alternatives to the benzyl protecting group while maintaining synthetic efficiency.
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